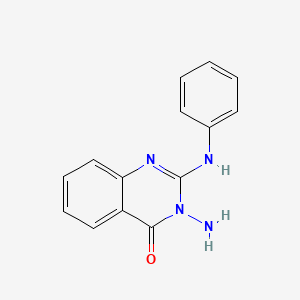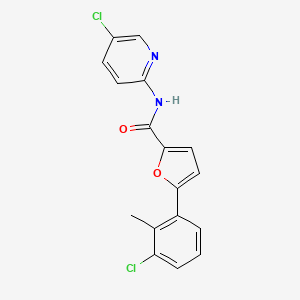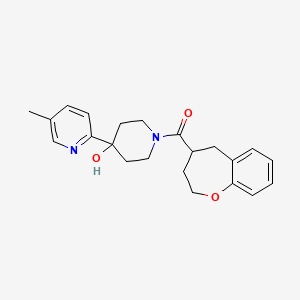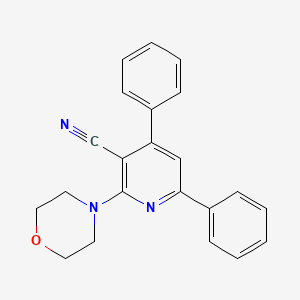![molecular formula C21H20O3 B5680470 7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a natural chalcone found in the root extracts of kava plant (Piper methysticum). FKA has been widely studied for its potential therapeutic properties due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of FKA is complex and involves multiple targets and pathways. FKA has been shown to modulate the activity of various enzymes, including protein kinase C, mitogen-activated protein kinase, and cyclooxygenase-2. FKA also interacts with several receptors, such as GABA-A, TRPV1, and cannabinoid receptors. Furthermore, FKA has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
FKA has been found to modulate various biochemical and physiological processes, including cell cycle progression, apoptosis, angiogenesis, and inflammation. FKA has also been shown to regulate the expression of various genes involved in cancer progression and metastasis. In addition, FKA has been found to possess antioxidant properties and protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
FKA has several advantages as a research tool, including its natural origin, unique chemical structure, and multiple biological activities. However, FKA also has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on FKA, including:
1. Further elucidation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of FKA.
2. Development of novel FKA derivatives with improved solubility and bioavailability.
3. Investigation of the potential synergistic effects of FKA with other anticancer and anti-inflammatory agents.
4. Exploration of the potential use of FKA as a chemopreventive agent.
5. Evaluation of the safety and efficacy of FKA in clinical trials.
In conclusion, FKA is a natural chalcone with multiple biological activities that has shown promising potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop novel derivatives with improved properties.
Synthesemethoden
FKA can be synthesized from 2-hydroxy-4-methoxybenzophenone and 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst. The reaction occurs through an aldol condensation followed by dehydration and cyclization to form the chromenone ring.
Wissenschaftliche Forschungsanwendungen
FKA has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. Several studies have shown that FKA can induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and colon cancer. FKA has also been found to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways. In addition, FKA has shown promising anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. FKA has also been demonstrated to possess antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
7-methyl-5-(3-methylbut-2-enoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)9-10-23-18-11-15(3)12-19-21(18)17(13-20(22)24-19)16-7-5-4-6-8-16/h4-9,11-13H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMVBXQPONLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)

![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)

![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)

![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)